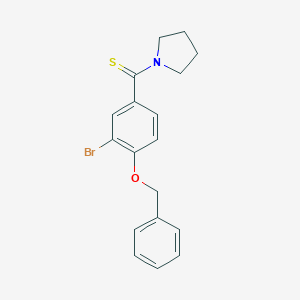
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether is a chemical compound that belongs to the class of thioether derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties. In
Mecanismo De Acción
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether inhibits PTPs by covalently modifying the active site of the enzyme. The thioether group of the compound reacts with the cysteine residue in the active site of the enzyme, resulting in the inhibition of the enzyme's activity. This inhibition leads to the modulation of cellular signaling pathways, which can potentially be used in the treatment of various diseases.
Biochemical and Physiological Effects:
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether has been shown to have potent inhibitory activity against various PTPs. It has been found to be selective towards certain PTPs, such as PTP1B, which is involved in the regulation of insulin signaling. The compound has also been found to have anti-inflammatory activity, which can potentially be used in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether in lab experiments is its potent inhibitory activity against PTPs. This allows for the modulation of cellular signaling pathways and the potential treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to be toxic to certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether in scientific research. One potential direction is the development of more selective inhibitors of PTPs. This can allow for the modulation of specific cellular signaling pathways and potentially lead to the development of more targeted therapies for various diseases. Another potential direction is the study of the compound's anti-inflammatory activity and its potential use in the treatment of various inflammatory diseases. Additionally, the compound's potential toxicity can be further studied to determine its safety for use in various experiments.
Métodos De Síntesis
The synthesis of Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether involves the reaction between 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenol and benzyl bromide in the presence of a base. The reaction yields Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether as a white solid with a high yield.
Aplicaciones Científicas De Investigación
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways. PTPs are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PTPs, Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether can modulate cellular signaling pathways and potentially be used in the treatment of various diseases such as cancer, diabetes, and autoimmune disorders.
Propiedades
Nombre del producto |
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether |
|---|---|
Fórmula molecular |
C18H18BrNOS |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
(3-bromo-4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C18H18BrNOS/c19-16-12-15(18(22)20-10-4-5-11-20)8-9-17(16)21-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2 |
Clave InChI |
ZKOKNFSHZTVWCA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
SMILES canónico |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)